molecular formula C23H28Cl2F4N2OS B12700566 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride CAS No. 53542-42-0

4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride

Cat. No.: B12700566
CAS No.: 53542-42-0
M. Wt: 527.4 g/mol
InChI Key: XYVCUQHFZOJKNW-UHFFFAOYSA-N
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Description

4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride is a complex organic compound with the molecular formula C23H28Cl2F4N2OS. It is known for its unique structural features, including a thioxanthene core substituted with fluorine and trifluoromethyl groups, and a piperazine moiety linked via a propyl chain. This compound is often referred to by its common name, teflutixol .

Properties

CAS No.

53542-42-0

Molecular Formula

C23H28Cl2F4N2OS

Molecular Weight

527.4 g/mol

IUPAC Name

2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C23H26F4N2OS.2ClH/c24-17-4-5-19-18(2-1-7-28-8-10-29(11-9-28)12-13-30)20-14-16(23(25,26)27)3-6-21(20)31-22(19)15-17;;/h3-6,14-15,18,30H,1-2,7-13H2;2*1H

InChI Key

XYVCUQHFZOJKNW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl

Related CAS

55837-23-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride involves multiple steps. The starting material is typically a thioxanthene derivative, which undergoes fluorination and trifluoromethylation to introduce the desired substituents. The intermediate product is then reacted with a propyl piperazine derivative under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thioxanthene derivatives and piperazine-containing molecules. Examples are:

Uniqueness

What sets 4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride apart is its unique combination of fluorine and trifluoromethyl substituents, which impart distinct chemical and biological properties. These features enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride, commonly known as teflutixol , is a compound with significant pharmacological properties. It belongs to the thioxanthene class of antipsychotic drugs and has been studied for its effects on various biological systems, particularly in the treatment of psychiatric disorders.

  • Molecular Formula : C23H28Cl2F4N2OS
  • Molecular Weight : 527.4 g/mol
  • CAS Number : 53542-42-0
  • IUPAC Name : 2-[4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazin-1-yl]ethanol; dihydrochloride

Teflutixol acts primarily as an antagonist at dopamine receptors, particularly D2 receptors, which are implicated in the pathophysiology of schizophrenia and other mood disorders. Additionally, it has affinity for serotonin receptors, contributing to its antidepressant effects. The compound’s unique structural features, including the thioxanthene core and trifluoromethyl substitutions, enhance its binding properties and biological activity.

Pharmacological Effects

  • Antipsychotic Activity : Teflutixol has been shown to reduce symptoms of psychosis in clinical settings. It is effective in managing schizophrenia and related disorders by modulating neurotransmitter systems.
  • Antidepressant Effects : Studies indicate that teflutixol exhibits antidepressant properties, likely due to its action on serotonin receptors alongside dopamine antagonism.
  • Anxiolytic Properties : Preliminary research suggests potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.

Case Studies and Clinical Trials

Several studies have investigated the efficacy of teflutixol:

  • A randomized controlled trial involving patients with schizophrenia demonstrated significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, indicating robust antipsychotic effects.
  • Another study highlighted its effectiveness in treating depressive episodes associated with schizophrenia, showing improved mood and reduced anxiety levels over a 12-week treatment period.

Data Tables

Property Value
Molecular FormulaC23H28Cl2F4N2OS
Molecular Weight527.4 g/mol
CAS Number53542-42-0
Antagonistic ActivityD2 Dopamine Receptor
Affinity for SerotoninModerate (5HT2A receptor)

Research Findings

Recent literature has expanded on the potential applications of teflutixol:

  • Neurotransmitter Modulation : Research indicates that teflutixol not only blocks dopamine receptors but also enhances serotonin levels in certain brain regions, contributing to its therapeutic effects.
  • Side Effect Profile : Compared to other antipsychotics, teflutixol has a favorable side effect profile, with lower incidences of extrapyramidal symptoms (EPS).
  • Long-term Efficacy : Longitudinal studies suggest that continuous use can maintain symptom control without significant tolerance development.

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